molecular formula C10H10F2O3 B1608645 Ethyl 2-(2,4-difluorophenoxy)acetate CAS No. 717-30-6

Ethyl 2-(2,4-difluorophenoxy)acetate

Cat. No.: B1608645
CAS No.: 717-30-6
M. Wt: 216.18 g/mol
InChI Key: CUIDQZVFXLEWQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenoxy)acetate is an organic compound known for its application as a herbicide. It belongs to the family of aryloxyphenoxypropionate herbicides and is recognized for its selective action against broadleaf weeds. This compound is widely used in agriculture to control unwanted vegetation, ensuring the healthy growth of crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-difluorophenoxy)acetate can be synthesized through the esterification of 2-(2,4-difluorophenoxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield 2-(2,4-difluorophenoxy)acetic acid and ethanol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products Formed

    Hydrolysis: 2-(2,4-difluorophenoxy)acetic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4-difluorophenoxy)acetate has several applications in scientific research:

    Agricultural Chemistry: Used as a herbicide to study weed control and crop protection.

    Biological Studies: Investigated for its effects on plant growth and development.

    Medicinal Chemistry: Explored for potential therapeutic applications due to its structural similarity to bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluorophenoxy)acetate involves its role as a herbicide. It disrupts the growth of broadleaf weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the weeds. The compound targets specific pathways involved in plant growth regulation, making it effective in selective weed control .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with a similar mode of action.

    Methyl 2-(2,4-difluorophenoxy)acetate: A closely related compound with similar herbicidal properties.

Uniqueness

This compound is unique due to its specific structural features, which confer selective herbicidal activity against broadleaf weeds while being relatively safe for grasses and other crops. Its efficacy and selectivity make it a valuable tool in agricultural weed management .

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIDQZVFXLEWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403816
Record name Ethyl 2-(2,4-difluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-30-6
Record name Ethyl 2-(2,4-difluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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